1-(4-Chlorophenyl)cyclobutanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQONXPWVIZZJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182328 | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-61-8 | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028049618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28049-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35U5QL7HSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8). Intended for researchers, chemists, and professionals in drug development, this document synthesizes publicly available data with expert interpretation of the underlying chemical principles. Key topics include the compound's molecular identity, thermal properties, solubility, and spectroscopic characteristics. Methodologies for its synthesis and analysis are also discussed to provide a holistic understanding of this important pharmaceutical intermediate, notably used in the synthesis of Sibutramine.[1][2]

Introduction

This compound is a niche yet significant organic compound primarily recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules, including the anti-obesity drug Sibutramine and its metabolites.[1][2][3] A precise understanding of its physical properties is paramount for process chemists and researchers to ensure safety, optimize reaction conditions, develop robust analytical methods, and guarantee the purity of downstream products. This guide moves beyond a simple datasheet, offering insights into why these properties are what they are and how they are reliably determined.

Chemical and Molecular Identity

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This compound is a disubstituted cyclobutane, featuring both a p-chlorophenyl group and a nitrile (cyano) group attached to the same carbon atom. This quaternary carbon is a key structural feature.

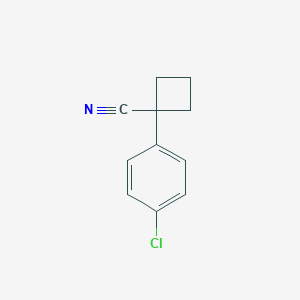

Caption: Molecular Structure of this compound.

The key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 28049-61-8 | [1][2][4] |

| Molecular Formula | C₁₁H₁₀ClN | [2][4][5] |

| Molecular Weight | 191.66 g/mol | [1][4][5] |

| EC Number | 248-799-7 | [1][2] |

| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [1][2] |

| SMILES | Clc1ccc(cc1)C2(CCC2)C#N | [1] |

Core Physical Properties

The physical properties of a compound dictate its behavior under various conditions and are critical for handling, purification, and formulation.

Appearance and Physical State

This compound is most commonly described as a colorless to pale yellow oil at room temperature.[2][3][4] However, some sources also refer to it as a solid.[6] This apparent discrepancy can be reconciled by a reported melting point of -9°C.[5]

Scientist's Insight: A melting point below ambient temperature means the substance will exist as a liquid under typical laboratory conditions (e.g., 20-25°C). The "solid" classification may refer to its state under refrigeration or could be indicative of a highly pure, crystalline form, whereas the common "oil" appearance may result from minor impurities that depress the freezing point. For practical purposes in a research or development setting, it should be handled as a liquid.

Thermal Properties

The thermal stability and phase transition temperatures are crucial for purification via distillation and for defining safe operating temperatures.

| Thermal Property | Value | Source(s) |

| Melting Point | -9 °C (lit.) | [5] |

| Boiling Point | 295 °C (at 760 mmHg, lit.) 112 °C (at 0.5 mmHg, lit.) 90 °C (at 10⁻⁶ Torr, lit.) | [1][2][4][7] [5] [8] |

| Flash Point | 110 °C (closed cup) | [1][4] |

Scientist's Insight: The high atmospheric boiling point of 295°C is indicative of a molecule with a significant molecular weight and polarity (due to the nitrile and chloro groups), leading to strong intermolecular forces.[1][4] Such a high temperature poses a risk of thermal decomposition during distillation. Therefore, vacuum distillation is the required and preferred method for purification, as evidenced by the significantly lower boiling points reported under reduced pressure.[5][8] The flash point of 110°C classifies this substance as a combustible liquid, but not highly flammable, meaning it requires preheating to generate sufficient vapor to ignite.[4]

Density and Refractive Index

These are intensive properties that serve as excellent indicators of purity for liquid samples.

| Property | Value | Source(s) |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][2][4][7] |

| Refractive Index (n_D²⁰) | 1.548 (lit.) | [1][2][4][7] |

Scientist's Insight: The density being greater than water is expected for a chlorinated aromatic compound. The refractive index is a measure of how light propagates through the substance and is highly sensitive to impurities. These two values, when measured on a synthesized batch and compared to the literature values, form a rapid and reliable quality control check.

Solubility Profile

The compound's structure, containing a non-polar chlorophenyl ring and a polar nitrile group, results in a mixed solubility profile. It is reported to be sparingly soluble in chloroform and slightly soluble in methanol.[2] Its significant hydrophobic character suggests low solubility in water but good solubility in common non-polar and moderately polar organic solvents like diethyl ether, dichloromethane, and ethyl acetate.[3]

Vapor Pressure

A vapor pressure of 0.000351 mmHg at 25°C has been reported.[4] This extremely low value confirms that the compound is not volatile under standard conditions, which is consistent with its high boiling point.

Spectroscopic and Analytical Characterization

While specific, authenticated spectra for this compound are not widely published in peer-reviewed journals, its structure allows for a confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (~7.2-7.5 ppm): The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.

-

Aliphatic Region (~2.0-3.0 ppm): The six protons on the cyclobutane ring are diastereotopic and will present as a series of complex multiplets.

-

-

¹³C NMR: The carbon NMR spectrum should display the following key signals:

-

Nitrile Carbon (C≡N): A weak signal expected around 120-125 ppm.

-

Aromatic Carbons: Four signals are expected: two for the protonated carbons, one for the carbon bearing the chlorine (ipso-Cl), and one for the carbon attached to the cyclobutane ring (ipso-C).

-

Quaternary Carbon: The carbon atom of the cyclobutane ring bonded to both the phenyl group and the nitrile will appear as a weak signal, likely in the 40-50 ppm range.

-

Aliphatic Carbons: The three CH₂ groups of the cyclobutane ring will show signals in the aliphatic region (~15-35 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands are:

-

C≡N Stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ , which is a definitive indicator of the nitrile group.

-

Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 1015-1090 cm⁻¹ for an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) experiment, the following would be expected:

-

Molecular Ion (M⁺): A prominent peak at m/z 191. The key feature would be the isotopic pattern of chlorine: a second peak at m/z 193 (the M+2 peak) with an intensity approximately one-third that of the m/z 191 peak, confirming the presence of a single chlorine atom.

-

Key Fragments: Fragmentation would likely involve the loss of the nitrile group (M-26) or cleavage of the cyclobutane ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of non-volatile compounds like this one. A reverse-phase (RP) method has been described for its analysis.[2][9]

Caption: A typical workflow for purity analysis by Reverse-Phase HPLC.

Experimental Protocol: Purity Determination by RP-HPLC[2][9]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: Newcrom R1 reverse-phase column (or equivalent C18 column).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the chromophore (chlorophenyl group) absorbs, typically around 220-230 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Synthesis Context

Understanding the synthesis of a compound is crucial as it informs the potential impurity profile, which can in turn affect the physical properties. A common laboratory synthesis involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride.[8]

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 4. Characterization of metabolites of sibutramine in primary cultures of rat hepatocytes by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. 1-(4-Chlorophenyl)cyclobutane Carbonitrile [lgcstandards.com]

- 9. 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 [matrix-fine-chemicals.com]

1-(4-Chlorophenyl)cyclobutanecarbonitrile chemical structure and bonding

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Structure, Bonding, and Synthesis

Introduction

This compound, with the CAS Number 28049-61-8, is a significant chemical intermediate in the pharmaceutical industry.[1] Its molecular structure, characterized by a substituted cyclobutane ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, synthesis, and its primary application, with a focus on the underlying scientific principles for researchers and professionals in drug development.

Molecular Structure and Bonding

The chemical structure of this compound (C11H10ClN) features a central quaternary carbon atom bonded to a 4-chlorophenyl group, a nitrile group, and two methylene groups of the cyclobutane ring.

Caption: Chemical structure of this compound.

Key Structural Features:

-

4-Chlorophenyl Group: The phenyl ring is substituted with a chlorine atom at the para position. Chlorine is an electronegative atom that exerts a deactivating, ortho-para directing influence on the aromatic ring through inductive withdrawal and resonance effects.

-

Cyclobutane Ring: The four-membered cyclobutane ring is inherently strained, with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5°. This ring strain can influence the reactivity of the molecule.

-

Nitrile Group (-C≡N): The nitrile group is strongly electron-withdrawing and contains a carbon-nitrogen triple bond. Its presence is key to the subsequent chemical transformations of this intermediate.

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2]

Experimental Protocol

-

A suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared in a flask under an inert atmosphere (e.g., argon) at 25°C.

-

A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the stirred suspension over 5 minutes.

-

The reaction mixture is stirred for an additional 30 minutes.

-

A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.

-

After the addition is complete, the mixture is stirred for another 40 minutes.

-

The reaction is quenched by pouring the mixture into ice water (500 ml).

-

The aqueous mixture is extracted with dichloromethane (3 x 75 ml).

-

The combined organic extracts are evaporated, and the residue is then extracted with diethyl ether (4 x 50 ml).

-

The ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product as an oil.

-

The final product is purified by distillation.[2]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Properties

The identity and purity of this compound are confirmed through various analytical techniques. Its physical properties are well-documented.

| Property | Value |

| Molecular Formula | C11H10ClN |

| Molecular Weight | 191.66 g/mol |

| Appearance | Colorless oil[3][4] |

| Boiling Point | 295 °C (lit.)[3] |

| Density | 1.137 g/mL at 25 °C (lit.)[3] |

| Refractive Index | n20/D 1.548 (lit.)[3] |

Application in Pharmaceutical Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Sibutramine, an anti-obesity drug.[3][5] The nitrile group of this compound undergoes a Grignard reaction, which is a key step in building the final drug molecule.[5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 5. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS number 28049-61-8 properties

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial chemical intermediate, recognized primarily for its role in the synthesis of pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectral analysis for structural confirmation, and a discussion of its applications in medicinal chemistry. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Introduction and Significance

This compound, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is an organic compound distinguished by a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile functional group.[1][2] Its primary significance lies in its established role as a key starting material in the multi-step synthesis of Sibutramine, a well-known anti-obesity drug, and its pharmacologically active metabolites.[1][2][3]

The incorporation of the cyclobutane motif is a strategic choice in medicinal chemistry. This strained carbocycle can enhance metabolic stability, introduce conformational restriction to improve binding affinity, and serve as a bioisostere for other chemical groups.[4] As such, this compound is not just an intermediate for a single drug but represents a valuable building block for the exploration of new chemical entities in drug discovery programs.[5] This guide serves as a technical resource for professionals who are handling, synthesizing, or utilizing this compound in their research.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in any experimental workflow.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28049-61-8 | [6][7] |

| Molecular Formula | C₁₁H₁₀ClN | [5][6][8] |

| Molecular Weight | 191.66 g/mol | [6][8][9] |

| Appearance | Colorless to pale yellow oil | [1][3][10] |

| Boiling Point | 295 °C (lit.) | [1][10][11] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][10][11] |

| Refractive Index (n²⁰/D) | 1.548 (lit.) | [1][10][11] |

| Flash Point | 110 °C (230 °F) - closed cup | [10][11] |

| SMILES | Clc1ccc(cc1)C2(CCC2)C#N | [5][8] |

| InChI | 1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | [5][8] |

| InChIKey | XQONXPWVIZZJIL-UHFFFAOYSA-N | [5][7][12] |

Synthesis Protocol: Alkylation of 4-Chlorobenzyl Cyanide

A common and effective method for the synthesis of this compound involves the dialkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane.[13] This procedure relies on the generation of a carbanion intermediate which acts as a nucleophile.

Rationale and Mechanistic Insight

The α-proton of 4-chlorobenzyl cyanide is acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the phenyl ring. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate this position, generating a resonance-stabilized carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with 1,3-dibromopropane. A second deprotonation and an intramolecular Sₙ2 reaction then occur to form the cyclobutane ring. Dry dimethyl sulfoxide (DMSO) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophilic carbanion, thereby accelerating the reaction rate. Temperature control is crucial to prevent side reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.[13]

-

Preparation: To a stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) under an inert argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes.

-

Rationale: An inert atmosphere prevents the reactive sodium hydride and carbanion from reacting with atmospheric moisture and oxygen.

-

-

Carbanion Formation: Stir the resulting mixture for 30 minutes at 25°C.

-

Rationale: This allows for the complete deprotonation of the 4-chlorobenzyl cyanide to form the nucleophilic carbanion.

-

-

Alkylation/Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, ensuring the reaction temperature is maintained between 25-30°C.

-

Rationale: Slow addition and temperature control are critical to manage the exothermic reaction and prevent the formation of unwanted polymeric byproducts.

-

-

Reaction Completion: Continue stirring for an additional 40 minutes at the same temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into ice water (500 ml). Extract the aqueous mixture with dichloromethane (3 x 75 ml).

-

Rationale: Quenching with water neutralizes any remaining reactive species. Dichloromethane is an effective solvent for extracting the nonpolar organic product from the aqueous phase.

-

-

Purification: Combine the organic extracts and evaporate the solvent. Extract the resulting residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over anhydrous sodium sulphate, and evaporate the solvent to yield the crude product as an oil.

-

Final Purification: Purify the crude oil by distillation (bp 90°C / 10⁻⁶ Torr) to yield the final product.[13]

Spectral Analysis for Structural Elucidation

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics for this compound.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2990-2880 | C-H stretch | Aliphatic (Cyclobutane CH₂)[14] |

| ~2245 | C≡N stretch | Nitrile |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1100-1000 | C-Cl stretch | Aryl Halide |

| ~900 | C₄ Ring Deformation | Cyclobutane[14] |

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 7.3 | m | 4H, Aromatic protons (AA'BB' system) |

| ~2.8 - 2.6 | m | 4H, Cyclobutane protons (α to nitrile) | |

| ~2.2 - 2.0 | m | 2H, Cyclobutane proton (β to nitrile) | |

| ¹³C NMR | ~140 | s | Quaternary C (Aromatic, C-Cl) |

| ~135 | s | Quaternary C (Aromatic, C-Cyclobutane) | |

| ~129 | d | CH (Aromatic) | |

| ~127 | d | CH (Aromatic) | |

| ~122 | s | C≡N (Nitrile) | |

| ~45 | s | Quaternary C (Cyclobutane) | |

| ~35 | t | CH₂ (Cyclobutane) | |

| ~17 | t | CH₂ (Cyclobutane) |

Note: NMR shifts are predictions based on analogous structures and may vary depending on the solvent and instrument frequency.[15][16]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 191/193 | [M]⁺, Molecular Ion | The presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic ~3:1 ratio for the M⁺ and M+2 peaks.[17] |

| 164 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation for nitriles. |

| 152 | [M - C₃H₅]⁺ | Loss of the cyclobutyl fragment minus a proton. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation fragment. |

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is harmful if swallowed, in contact with skin, or if inhaled.[18] It is also known to cause skin and serious eye irritation.[19]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][19][20]

-

Handling: Avoid contact with skin, eyes, and clothing.[18][20] Wash hands thoroughly after handling.[21] Prevent the generation of vapor or mist.[18]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[19][22] Keep the container tightly closed to prevent exposure to moisture and air.[22][23]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19]

References

- Current time information in Madrid, ES. (n.d.). Google Search.

-

Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

CAS#:28049-61-8 | this compound. (n.d.). ChemSrc. Retrieved January 3, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, 97%. (n.d.). Leonid Chemicals. Retrieved January 3, 2026, from [Link]

-

This compound. (2018, May 16). SIELC Technologies. Retrieved January 3, 2026, from [Link]

-

This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]

-

The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing. (2025, October 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8. (n.d.). iChemical. Retrieved January 3, 2026, from [Link]

-

Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Willems, M., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-1. [Link]

-

Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N'-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. (2025, August 9). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Ethanone, 1-(4-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

1-(4-methoxyphenyl)cyclopentanecarbonitrile. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018, October 30). ResearchGate. Retrieved January 3, 2026, from [Link]

-

1-(4-chlorophenyl)cyclopentanecarbonitrile (C12H12ClN). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017, April 5). NIH. Retrieved January 3, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace. Retrieved January 3, 2026, from [Link]

-

An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals. Retrieved January 3, 2026, from [Link]

-

infrared spectrum of cyclobutane C4H8. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 28049-61-8: this compound [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. 1-(4-Chlorophenyl)cyclobutane Carbonitrile [lgcstandards.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 11. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. prepchem.com [prepchem.com]

- 14. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. leonidchemicals.net [leonidchemicals.net]

- 20. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]

- 21. 28049-61-8 | this compound | Aryls | Ambeed.com [ambeed.com]

- 22. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 23. 28049-61-8|this compound|BLD Pharm [bldpharm.com]

A Spectroscopic Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Elucidating Molecular Structure Through NMR, IR, and Mass Spectrometry

Introduction

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) is a crucial building block in organic synthesis, notably as a precursor in the preparation of Sibutramine and its metabolites.[1] Its molecular structure, comprising a chlorophenyl group and a nitrile-substituted cyclobutane ring, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, purity, and for understanding its chemical behavior in subsequent reactions. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound and the numbering convention used for spectral assignments.

Figure 2: Key ¹H NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 2240 | Strong | Nitrile (C≡N) stretch |

| 1600, 1490 | Strong | Aromatic C=C stretch |

| 1090 | Strong | C-Cl stretch |

| 830 | Strong | p-disubstituted benzene C-H bend |

Interpretation:

-

The strong absorption at 2240 cm⁻¹ is a definitive indication of the presence of a nitrile functional group.

-

The bands in the 3050-3100 cm⁻¹ and 1490-1600 cm⁻¹ regions are characteristic of the aromatic ring.

-

The absorptions in the 2850-2950 cm⁻¹ range confirm the presence of aliphatic C-H bonds in the cyclobutane ring.

-

The strong band at 830 cm⁻¹ is indicative of the para-substitution pattern on the benzene ring.

-

The C-Cl stretching vibration is observed around 1090 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer, typically using Electron Ionization (EI).

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

MS Spectral Data and Interpretation

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 193 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 156 | 60 | [M - Cl]⁺ |

| 111 | 45 | [C₇H₄Cl]⁺ (Chlorotropylium ion) |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at m/z 191, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.

-

The presence of a peak at m/z 193 with approximately one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

The fragmentation pattern, including the loss of a chlorine atom (m/z 156) and the formation of the chlorotropylium ion (m/z 111), is consistent with the proposed structure.

Figure 3: Proposed key fragmentation pathways for this compound in EI-MS.

Synthesis Protocol

The synthesis of this compound can be achieved through the alkylation of 4-chlorophenylacetonitrile with 1,3-dibromopropane.

Experimental Protocol: Synthesis

Materials:

-

4-Chlorophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4-chlorophenylacetonitrile in anhydrous DMF is added dropwise to a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of 1,3-dibromopropane in anhydrous DMF is then added dropwise, and the mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the para-substituted aromatic ring and the cyclobutane moiety. IR spectroscopy validates the presence of key functional groups, most notably the nitrile group. Mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic analysis serves as a crucial quality control measure and a foundational dataset for researchers and professionals working with this important synthetic intermediate.

References

-

Jeffery, J. E., Kerrigan, F., Miller, T. K., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583-2587. [Link]

Sources

1-(4-Chlorophenyl)cyclobutanecarbonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, notably in the synthesis of Sibutramine.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines a robust experimental framework for researchers to generate reliable data in their own laboratory settings. It is a valuable resource for scientists and professionals involved in drug development and chemical synthesis.

Introduction to this compound

This compound, with the CAS number 28049-61-8, is a significant compound in pharmaceutical manufacturing.[2] Its primary application lies in its role as an intermediate in the synthesis of pharmacologically active metabolites, including the anti-obesity drug Sibutramine.[1][3] The efficiency of synthetic routes and the purity of the final product are heavily reliant on the solubility characteristics of this intermediate in various organic media.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClN | [1][4] |

| Molecular Weight | 191.66 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow oil | [1][2] |

| Boiling Point | 295 °C (lit.) | [1][3] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.548 (lit.) | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| Water Solubility | Low (due to hydrophobic groups) | [4] |

This table summarizes key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

Principles of Solubility in Organic Solvents

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For a compound like this compound, its solubility in a given organic solvent is influenced by several factors:

-

"Like Dissolves Like": This principle suggests that solutes will have higher solubility in solvents with similar polarity. Given the presence of a polar nitrile group and a relatively non-polar chlorophenyl and cyclobutane structure, this compound is expected to exhibit good solubility in a range of non-polar and some polar organic solvents.[4]

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Solvent-Solute Interactions: The specific intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) between this compound and the solvent molecules play a crucial role.

Qualitative assessments suggest that this compound is sparingly soluble in chloroform and slightly soluble in methanol.[1] It is also noted to be soluble in common organic solvents like dichloromethane.[5]

Experimental Determination of Solubility: A Standard Operating Procedure

The lack of extensive published quantitative solubility data for this compound necessitates a standardized experimental approach for its determination. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Materials and Equipment

-

This compound (purity ≥97%)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C). The choice of temperature is critical and should be recorded. For biopharmaceutical applications, 37 °C is also a relevant temperature.[6]

-

Agitate the samples for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sample Separation and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or GC. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is often suitable for such compounds.[7]

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table for Recording Experimental Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC/GC | ||

| Ethanol | 25 | HPLC/GC | ||

| Isopropanol | 25 | HPLC/GC | ||

| Ethyl Acetate | 25 | HPLC/GC | ||

| Acetone | 25 | HPLC/GC | ||

| Toluene | 25 | HPLC/GC | ||

| Dichloromethane | 25 | HPLC/GC | ||

| Hexane | 25 | HPLC/GC |

This table provides a template for researchers to record their experimentally determined solubility data for this compound in various organic solvents at a specified temperature.

Conclusion

While readily available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the outlined procedures, researchers in drug development and chemical synthesis can generate accurate and reliable solubility data. This information is critical for informed solvent selection, optimization of reaction and purification conditions, and the successful development of pharmaceutical products. The solubility of a drug candidate is a critical factor influencing its bioavailability and therapeutic efficacy, making this a crucial step in the preformulation stage of drug development.[6][8]

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (URL: [Link])

-

Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (URL: [Link])

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL: [Link])

-

1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical. (URL: [Link])

-

This compound - Methylamine Supplier. (URL: [Link])

-

The Significance of 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

This compound - SIELC Technologies. (URL: [Link])

Sources

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile 97 28049-61-8 [sigmaaldrich.com]

- 4. Cyclobutanecarbonitrile, 1-(4-Chlorophenyl)- | Properties, Uses, Safety, Supplier Info & SDS | Advanced Chemical Data China [nj-finechem.com]

- 5. This compound | Properties, Uses, Safety, Supplier & Pricing - Buy from China Manufacturer [nj-finechem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. rheolution.com [rheolution.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds such as sibutramine.[1][2] Given the limited publicly available data on the thermal properties of this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to elucidate its thermal behavior. By leveraging established analytical techniques and foundational principles of organic chemistry, this guide empowers researchers to generate robust and reliable data, ensuring the safe handling, storage, and application of this important chemical entity.

Introduction: The Significance of Thermal Stability in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various pharmaceutical agents.[1] The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to impart unique conformational constraints and improve pharmacokinetic profiles.[3][4][5] Understanding the thermal stability of such intermediates is paramount for several reasons:

-

Process Safety: Manufacturing processes often involve heating steps. A thorough understanding of decomposition temperatures and potential exothermic events is critical to prevent runaway reactions and ensure a safe operating environment.

-

Product Purity and Yield: Thermal degradation can lead to the formation of impurities, reducing the yield and compromising the quality of the final active pharmaceutical ingredient (API).

-

Storage and Shelf-Life: The stability of the intermediate under various storage conditions directly impacts its shelf-life and long-term viability.

-

Regulatory Compliance: Regulatory bodies require comprehensive data on the stability of all chemical entities involved in the drug manufacturing process.

This guide will detail a multi-faceted approach to comprehensively characterize the thermal properties of this compound, focusing on both the quantitative assessment of stability and the qualitative identification of decomposition products and pathways.

Recommended Analytical Workflow for Thermal Stability Assessment

A robust evaluation of thermal stability involves a combination of thermoanalytical and spectrometric techniques. The following workflow is proposed to generate a comprehensive dataset for this compound.

Caption: Proposed experimental workflow for thermal analysis.

Experimental Methodologies: A Detailed Protocol

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).[7]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[9] A slower heating rate (e.g., 5 °C/min) can be used for better resolution of decomposition steps.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.[6]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[12][13]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] Sealing the pan is crucial to contain any volatile decomposition products and prevent their evaporation before decomposition.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peaks to determine the enthalpy of transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13] By coupling a pyrolysis unit to a GC-MS system, the decomposition products of this compound can be identified.

Experimental Protocol:

-

Pyrolysis: Place a small, accurately weighed amount of the sample into a pyrolysis tube. Heat the sample to the decomposition temperature(s) identified by TGA and DSC.

-

Gas Chromatography:

-

Injection: The volatile decomposition products are swept from the pyrolysis chamber into the GC injection port.

-

Separation: Use a capillary column suitable for separating aromatic and aliphatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Temperature Program: A typical program might start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Use standard electron ionization (70 eV).

-

Detection: Scan a mass range of m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.

Interpretation of Expected Data and Proposed Decomposition Pathways

Based on the chemical structure of this compound, several decomposition pathways can be hypothesized. The molecule contains a substituted phenyl ring, a strained cyclobutane ring, and a nitrile group.

Expected Thermal Analysis Data:

| Parameter | Technique | Expected Observation | Significance |

| Onset of Decomposition | TGA | A significant mass loss beginning at a specific temperature. | Indicates the lower limit of thermal stability. |

| Melting Point | DSC | An endothermic peak prior to decomposition. | A key physical property. |

| Decomposition Enthalpy | DSC | One or more exothermic peaks following melting. | Indicates the energy released during decomposition, a critical safety parameter. |

| Decomposition Products | GC-MS | A mixture of volatile and semi-volatile compounds. | Provides direct evidence for the decomposition mechanism. |

Proposed Decomposition Pathways:

The thermal decomposition is likely to be initiated by the cleavage of the weakest bonds in the molecule. The strain energy of the cyclobutane ring makes it a likely point of initial fragmentation.[14] Additionally, the C-Cl bond on the aromatic ring is a potential site for homolytic cleavage at higher temperatures.

Caption: Plausible thermal decomposition pathways.

-

Pathway A: Cyclobutane Ring Fragmentation: The strained cyclobutane ring can undergo thermal cleavage to form a diradical intermediate.[14] This intermediate can then fragment to yield ethylene and 1-(4-chlorophenyl)acrylonitrile. This is a common decomposition route for cyclobutane derivatives.

-

Pathway B: C-Cl Bond Cleavage: At higher temperatures, homolytic cleavage of the C-Cl bond can occur, generating a chlorine radical and an aryl radical.[15][16][17] These highly reactive species can then abstract hydrogen atoms from other molecules to form HCl and 1-phenylcyclobutanecarbonitrile, or participate in the formation of more complex, higher molecular weight products.[18][19]

-

Nitrile Group Stability: The nitrile group is generally thermally stable and may remain intact in many of the initial decomposition products.[11] However, under severe conditions, it could undergo further reactions.

The relative prominence of these pathways will be temperature-dependent. The GC-MS analysis of the pyrolysis products will be crucial in confirming which of these, or other, pathways are operative.

Conclusion and Implications for Drug Development

A thorough understanding of the thermal stability and decomposition of this compound is not merely an academic exercise but a critical component of safe and efficient drug development. The experimental workflow and theoretical framework presented in this guide provide a robust methodology for obtaining this essential data.

The insights gained from these studies will enable:

-

The definition of safe operating limits for chemical synthesis and purification.

-

The establishment of appropriate storage conditions and shelf-life for the intermediate.

-

The identification of potential process-related impurities.

-

The fulfillment of regulatory requirements for process safety and product quality.

By proactively investigating the thermal properties of key intermediates like this compound, researchers and drug development professionals can mitigate risks, optimize processes, and ultimately contribute to the development of safer and more effective medicines.

References

- S. M. Senkan, "A Shock Tube Study of Chlorobenzene Pyrolysis," Combustion Science and Technology, vol. 85, no. 1-6, pp. 187-201, 1992. [URL: https://www.tandfonline.com/doi/abs/10.1080/00102209208951862]

- E. R. Ritter, J. W. Bozzelli, and A. M. Dean, "A Shock Tube Study of Chlorobenzene Pyrolysis," The Journal of Physical Chemistry, vol. 94, no. 6, pp. 2493-2502, 1990. [URL: https://pubs.acs.org/doi/abs/10.1021/j100369a041]

- Y. Li et al., "Atmospheric-Pressure Pyrolysis Study of Chlorobenzene Using Synchrotron Radiation Photoionization Mass Spectrometry," The Journal of Physical Chemistry A, vol. 122, no. 25, pp. 5564-5574, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.8b03309]

- XRF Scientific, "A Beginner's Guide to Thermogravimetric Analysis," XRF Scientific, 2023. [URL: https://www.xrfscientific.com/a-beginners-guide-to-thermogravimetric-analysis-tga/]

- EPFL, "Protocol Thermogravimetric Analysis (TGA)," EPFL. [URL: https://www.epfl.ch/labs/lmp/wp-content/uploads/2018/10/TGA-protocol-1.pdf]

- O. Herbinet, F. Battin-Leclerc, and P.-A. Glaude, "A study of chlorobenzene pyrolysis," Proceedings of the Combustion Institute, vol. 33, no. 1, pp. 631-638, 2011. [URL: https://www.researchgate.net/publication/244583163_A_study_of_chlorobenzene_pyrolysis]

- C. F. Cullis and J. E. Manton, "The Pyrolysis of Chlorobenzene," Transactions of the Faraday Society, vol. 54, pp. 381-389, 1958. [URL: https://pubs.rsc.org/en/content/articlelanding/1958/tf/tf9585400381]

- R. D'Amelia, T. Franks, and W. F. Nirode, "DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons," Journal of Chemical Education, vol. 84, no. 3, p. 453, 2007. [URL: https://pubs.acs.org/doi/abs/10.1021/ed084p453]

- University of Wisconsin-Madison, "Thermogravimetric Analysis," University of Wisconsin-Madison Materials Science & Engineering. [URL: https://mse.wisc.edu/wp-content/uploads/sites/107/2018/08/TGA-SOP.pdf]

- Scribd, "Experiment No. 4 TGA Analysis," Scribd. [URL: https://www.scribd.com/document/384918714/Experiment-No-4-TGA-analysis]

- PharmaBlock, "Cyclobutane Derivatives in Drug Discovery," PharmaBlock. [URL: https://www.pharmablock.com/uploads/file/20200728/160885-373.pdf]

- W. P. Unsworth, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, vol. 15, no. 21, pp. 1996-2009, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7756281/]

- Houben-Weyl, "Thermal Rearrangements of Cyclopropanes and Cyclobutanes," Science of Synthesis, vol. E 17, pp. 1-20, 2014. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-118090]

- Williams College, "Experiment 8: Differential Scanning Calorimetry," Williams College Chemistry Department. [URL: https://web.williams.edu/wp-content/uploads/sites/33/2015/05/Expt8_DSC.pdf]

- Wikipedia, "Differential scanning calorimetry," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry]

- R. T. Conlin and R. S. Gill, "Thermal fragmentation of silacyclobutane. Formation of silylene, methylsilylene, and silene," Journal of the American Chemical Society, vol. 105, no. 21, pp. 6528–6529, 1983. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00359a048]

- A. Hassner, "Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes," The Journal of Organic Chemistry, vol. 54, no. 11, pp. 2533-2538, 1989. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00272a010]

- SynZeal, "1-(4-Chlorophenyl)cyclobutane carbonitrile," SynZeal. [URL: https://www.synzeal.com/1-4-chlorophenyl-cyclobutane-carbonitrile-28049-61-8]

- TA Instruments, "Differential Scanning Calorimetry (DSC)," TA Instruments. [URL: https://www.tainstruments.

- S. Wilken et al., "Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes," RSC Advances, vol. 5, no. 98, pp. 80150-80157, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra16291d]

- X. Yang et al., "Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups," Polymer Degradation and Stability, vol. 189, p. 109668, 2021. [URL: https://www.sciencedirect.com/science/article/abs/pii/S014139102100168X]

- D. J. Foley et al., "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library," Angewandte Chemie International Edition, vol. 59, no. 10, pp. 3913-3918, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079101/]

- Wikipedia, "Gas chromatography–mass spectrometry," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.

- J. L. Chiara and A. G. Gómez, "Thermal Cyclobutane Ring Formation," Comprehensive Organic Synthesis II, vol. 5, pp. 1111-1159, 2014. [URL: https://www.sciencedirect.com/science/article/pii/B9780080977423005324]

- J. E. Jeffery et al., "Synthesis of Sibutramine, a Novel Cyclobutylalkylamine Useful in the Treatment of Obesity, and Its Major Human Metabolites," Journal of the Chemical Society, Perkin Transactions 1, no. 21, pp. 2583-2589, 1996. [URL: https://www.researchgate.net/publication/257850810_Synthesis_of_Sibutramine_a_Novel_Cyclobutylalkylamine_Useful_in_the_Treatment_of_Obesity_and_Its_Major_Human_Metabolites]

- S. Wilken et al., "Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes," RSC Advances, vol. 5, no. 98, pp. 80150-80157, 2015. [URL: https://www.researchgate.

- A. L. J. Beckwith and A. G. Gream, "Aryl-substituted tertiary alkoxyl radicals. Part I. Thermal decomposition of αα-dimethylbenzyl nitrite," Journal of the Chemical Society, pp. 3062-3068, 1964. [URL: https://pubs.rsc.org/en/content/articlelanding/1964/j1/j1964_0_03062]

- R. Canela-Xandri, "Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products. New methods and application," Universitat Rovira i Virgili, 2014. [URL: https://www.tdx.

- M. Klee, "Activity and Decomposition," Separation Science, 2023. [URL: https://www.sepscience.com/techniques/gc/gc-solutions-35-activity-and-decomposition]

- Wikipedia, "Alkane," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Alkane]

- S. Singh et al., "Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity," Journal of Drug Delivery and Therapeutics, vol. 13, no. 10, pp. 103-110, 2023. [URL: https://jddtonline.info/index.php/jddt/article/view/5963]

- S. H. Lee et al., "Improved Synthesis of Sibutramine with Improved Productivity," KR100606534B1, 2006. [URL: https://patents.google.

- E. G. Popa et al., "Improved Synthesis of Sibutramine," KR20060019351A, 2006. [URL: https://patents.google.

- LibreTexts, "Chemistry of Nitriles," Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles]

- Chemistry Steps, "Reactions of Nitriles," Chemistry Steps. [URL: https://www.chemistrysteps.com/reactions-of-nitriles/]

Sources

- 1. 1-(4-Chlorophenyl)cyclobutane carbonitrile | 28049-61-8 | SynZeal [synzeal.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. epfl.ch [epfl.ch]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. etamu.edu [etamu.edu]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 12. web.williams.edu [web.williams.edu]

- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. The pyrolysis of chlorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Applications

Introduction

1-(4-Chlorophenyl)cyclobutanecarbonitrile, identified by CAS Number 28049-61-8, is a specialized organic compound that serves as a critical building block in synthetic chemistry.[1][2][3] Its structure, featuring a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile moiety, makes it a valuable precursor in the development of pharmacologically active molecules.[4] This guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, and its primary applications, with a focus on its established role in drug development.

The principal significance of this compound lies in its function as a key intermediate in the synthesis of Sibutramine, a medication previously used for the management of obesity.[5][6] The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to impart favorable properties, such as conformational restriction and enhanced metabolic stability, making its derivatives subjects of continued interest in drug discovery.[7] This document serves as a comprehensive technical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Physicochemical and Structural Properties

The precise characterization of this compound is fundamental for its application in reproducible and scalable synthetic processes. The compound is typically a colorless to pale yellow oil.[5][6][8] Its key properties and structural identifiers are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀ClN | [1][2][3] |

| Molecular Weight | 191.66 g/mol | [1][2][3] |

| CAS Number | 28049-61-8 | [1][2][3] |

| Appearance | Colourless Oil | [5][8] |

| Density | 1.137 g/mL at 25 °C | [5][8] |

| Boiling Point | 295 °C | [5][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [8] |

| Refractive Index (n20/D) | 1.548 | [5][8] |

| SMILES | ClC1=CC=C(C=C1)C1(CCC1)C#N | [2] |

| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism

Reaction Principle

The synthesis of this compound is achieved through a tandem alkylation reaction. The process begins with the deprotonation of 4-chlorobenzyl cyanide at the benzylic position using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This generates a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,3-dibromopropane. The first substitution displaces one bromide ion, and a subsequent intramolecular cyclization displaces the second, forming the stable four-membered cyclobutane ring.

Experimental Protocol

The following protocol describes a validated method for the synthesis of this compound with a reported yield of 43%.[9]

Materials:

-

4-Chlorobenzyl cyanide (10 g)

-

Sodium hydride (4.4 g)

-

1,3-Dibromopropane (27 g)

-

Dry Dimethyl sulfoxide (DMSO) (70 ml total)

-

Dichloromethane

-

Diethyl ether

-

Anhydrous sodium sulphate

-

Ice water

Procedure:

-

Add 4-Chlorobenzyl cyanide (10 g) dissolved in dry DMSO (20 ml) to a stirred suspension of sodium hydride (4.4 g) in DMSO at 25°C under an argon atmosphere over 5 minutes.[9]

-

Stir the resulting mixture for 30 minutes to ensure complete formation of the carbanion.[9]

-

Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) over 30 minutes. Critically, maintain the reaction temperature between 25-30°C during this addition.[9]

-

After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.[9]

-

Quench the reaction by pouring the mixture into ice water (500 ml).[9]

-

Extract the aqueous mixture with dichloromethane (3 x 75 ml).[9]

-

Evaporate the combined organic extracts to obtain a residue.[9]

-

Extract the residue with diethyl ether (4 x 50 ml).[9]

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulphate, and evaporate the solvent to yield a crude oil (10.8 g).[9]

-

Purify the crude product by distillation (bp 90°C / 10⁻⁶ Torr) to yield the final product (5.4 g, 43% yield).[9]

Synthesis Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 [matrix-fine-chemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CAS 28049-61-8: this compound [cymitquimica.com]

- 5. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the X-ray Crystallography of 1-(4-Chlorophenyl)cyclobutanecarbonitrile: A Methodological Approach and Structural Insights

This guide provides a comprehensive overview of the methodologies and expected structural insights from the X-ray crystallographic analysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like Sibutramine. While a definitive crystal structure for this specific compound is not publicly available, this document outlines a robust experimental and analytical framework for its determination, drawing upon established crystallographic principles and data from structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation of pharmaceutical intermediates.

Introduction: The Significance of Structural Analysis

This compound is a crucial building block in medicinal chemistry, most notably as a precursor to the anti-obesity drug Sibutramine.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for several reasons. A detailed crystal structure provides invaluable information on:

-

Conformational Preferences: The puckered nature of the cyclobutane ring and the spatial orientation of the chlorophenyl and nitrile substituents.[2]

-

Intermolecular Interactions: The forces that govern how molecules pack in the solid state, which can influence physical properties such as solubility and melting point.

-

Stereochemistry: Unambiguous assignment of the stereochemistry at the quaternary carbon center.

-

Rational Drug Design: A structural model that can inform the design of new derivatives with improved pharmacological profiles.

Given that this compound is often described as a colorless oil, obtaining single crystals suitable for X-ray diffraction presents a notable, yet surmountable, challenge.[1] This guide will address potential crystallization strategies.

A Framework for Crystallographic Analysis: From Oil to Structure

The journey from a sample of this compound to a refined crystal structure involves a meticulous, multi-step process. The following protocol is a validated approach that can be adapted to the specific properties of the compound.

Crystallization: The Critical First Step

The primary hurdle in the crystallographic analysis of an oil is inducing the formation of high-quality single crystals. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

-